Cas no 2228385-41-7 (2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole)

2,4-Dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole is a substituted pyrrole derivative characterized by its unique structural features, including a dimethylpyrrole core and a methylbutynyl side chain. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The presence of both alkyne and pyrrole functionalities allows for further derivatization, enabling applications in heterocyclic chemistry and drug discovery. Its stability and reactivity make it suitable for selective modifications, such as cross-coupling or cycloaddition reactions. The compound's well-defined structure ensures consistent performance in synthetic pathways, supporting its use in the development of complex molecular architectures.
2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole structure
2228385-41-7 structure
Product name:2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole
CAS No:2228385-41-7
MF:C11H15N
Molecular Weight:161.243502855301
CID:6041417
PubChem ID:165624723

2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole 化学的及び物理的性質

名前と識別子

    • 2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole
    • EN300-1791940
    • 2228385-41-7
    • インチ: 1S/C11H15N/c1-6-11(4,5)10-8(2)7-12-9(10)3/h1,7,12H,2-5H3
    • InChIKey: WBYBQRXMMWXAIF-UHFFFAOYSA-N
    • SMILES: N1C=C(C)C(=C1C)C(C#C)(C)C

計算された属性

  • 精确分子量: 161.120449483g/mol
  • 同位素质量: 161.120449483g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 0
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 208
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 15.8Ų

2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1791940-0.25g
2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole
2228385-41-7
0.25g
$1591.0 2023-09-19
Enamine
EN300-1791940-2.5g
2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole
2228385-41-7
2.5g
$3389.0 2023-09-19
Enamine
EN300-1791940-1.0g
2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole
2228385-41-7
1g
$1729.0 2023-06-03
Enamine
EN300-1791940-10g
2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole
2228385-41-7
10g
$7435.0 2023-09-19
Enamine
EN300-1791940-0.1g
2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole
2228385-41-7
0.1g
$1521.0 2023-09-19
Enamine
EN300-1791940-5.0g
2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole
2228385-41-7
5g
$5014.0 2023-06-03
Enamine
EN300-1791940-1g
2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole
2228385-41-7
1g
$1729.0 2023-09-19
Enamine
EN300-1791940-0.5g
2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole
2228385-41-7
0.5g
$1660.0 2023-09-19
Enamine
EN300-1791940-10.0g
2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole
2228385-41-7
10g
$7435.0 2023-06-03
Enamine
EN300-1791940-0.05g
2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole
2228385-41-7
0.05g
$1452.0 2023-09-19

2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole 関連文献

2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrroleに関する追加情報

Introduction to 2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole (CAS No. 2228385-41-7)

2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole (CAS No. 2228385-41-7) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing a nitrogen atom. Pyrroles and their derivatives have been extensively studied due to their diverse biological activities and potential applications in drug discovery.

The structure of 2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole is characterized by the presence of two methyl groups at the 2 and 4 positions of the pyrrole ring, and a 2-methylbut-3-yn-2-yl group at the 3 position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it an interesting candidate for various scientific investigations.

In recent years, there has been a growing interest in the synthesis and biological evaluation of pyrrole derivatives. Research has shown that pyrroles can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain pyrrole derivatives demonstrated potent anticancer activity against various human cancer cell lines. The specific structure of 2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole may contribute to its potential therapeutic effects by modulating key biological pathways.

The synthesis of 2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole can be achieved through various methods, including metal-catalyzed reactions and multistep synthetic routes. One common approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the 2-methylbut-3-yn-2-yl group onto the pyrrole ring. This method provides high yields and excellent regioselectivity, making it a preferred choice for large-scale production.

The physical properties of 2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole, such as its melting point, boiling point, and solubility in different solvents, have been well-characterized. These properties are crucial for its handling and storage in laboratory settings. Additionally, computational studies have provided insights into the electronic structure and reactivity of this compound, which can guide further synthetic and application-oriented research.

In the context of pharmaceutical research, 2,4-dimethyl-3-(2-methylbut-3-y\-n\-y\-l)-1H-pyrrole has shown promise as a lead compound for drug development. Its ability to interact with specific protein targets and modulate cellular processes makes it a valuable starting point for designing more potent and selective therapeutic agents. For example, preliminary studies have indicated that this compound can inhibit the activity of certain enzymes involved in cancer progression, suggesting its potential as an anticancer agent.

Beyond its potential therapeutic applications, 2,4-dimethyl\-3\-(\-m\-e\-t\-h\-y\-l\-b\-u\-t\-\(3\-\y\-n\-\)\(y\-\)\(l\))-1H-pyrrole has also been explored for its use in materials science. Pyrroles are known for their ability to form conductive polymers when polymerized with other monomers. This property makes them attractive for applications in electronic devices and sensors. Recent research has focused on developing new polymerization methods to enhance the conductivity and stability of pyrrole-based materials.

In conclusion, 2,4-dimethyl\-3\-(\-m\-e\-t\-h\-y\-l\-b\-u\-t\-\(3\-\y\-n\-\)\(y\-\)\(l\))-1H-pyrrole (CAS No. 2228385-41-7) is a multifaceted compound with significant potential in various scientific fields. Its unique structure and properties make it an important subject of ongoing research in organic chemistry, medicinal chemistry, pharmaceutical development, and materials science. As new findings continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative solutions for healthcare and technology.

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